REACTION_CXSMILES
|
C(OC([NH:8][N:9]([CH2:23][CH:24]([OH:41])[CH:25]([NH:33]C(OC(C)(C)C)=O)[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:13][CH:12]=1)=O)(C)(C)C.[ClH:42]>O1CCOCC1>[ClH:42].[ClH:42].[ClH:42].[NH2:33][CH:25]([CH2:26][C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH:24]([OH:41])[CH2:23][N:9]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:13][CH:12]=1)[NH2:8] |f:3.4.5.6|
|
Name
|
Boc-aza
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NN(CC1=CC=C(C=C1)C1=NC=CC=C1)CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature, under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature, under nitrogen
|
Type
|
WAIT
|
Details
|
After approximately 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the dioxane was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yellow residue was azeotroped with toluene (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
WAIT
|
Details
|
After 6 hours under high vacuum
|
Duration
|
6 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.NC(C(CN(N)CC1=CC=C(C=C1)C1=NC=CC=C1)O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |